D-xylo-Hexos-5-ulose

Description

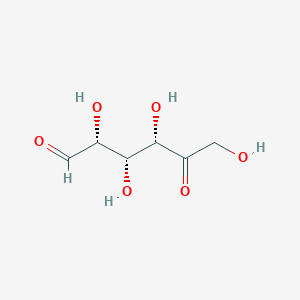

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5+,6+/m0/s1 |

InChI Key |

ZAVYLQGLQYIKKF-OTWZMJIISA-N |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(=O)C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches to D-xylo-Hexos-5-ulose

Chemical syntheses of this compound have been developed using a range of techniques, from novel epoxidation reactions to classical oxidation methods. These approaches often involve the use of protecting groups to achieve regioselectivity and stereoselectivity.

Novel Routes via In Situ Epoxidation and Hydrolysis of 6-Deoxyhex-5-enopyranosides

A novel and efficient method for the synthesis of protected this compound derivatives involves the in situ epoxidation and subsequent hydrolysis of 6-deoxyhex-5-enopyranosides. nih.gov This approach has been utilized to prepare this compound, which serves as a precursor for 1-deoxynojirimycin (B1663644) and is a potential intermediate in inositol (B14025) biosynthesis. nih.govfigshare.com The reaction proceeds through the formation of an epoxide from a 2,3,4-tri-O-protected-6-deoxyhex-5-enopyranoside, which is then hydrolyzed in the same reaction vessel to yield the desired 5-ketohexose derivative in moderate to high yields. nih.gov The resulting products have been observed to adopt a bicyclic 1,6-anhydropyranos-5-ulose structure in solution. nih.gov Prolonged epoxidation reaction times can lead to the in situ hydrolysis of the intermediate epoxides, providing a direct route to protected D-hexos-5-ulose derivatives. researchgate.net This methodology has also been extended to the synthesis of D-lyxo-Hexos-5-ulose. researchgate.netacs.org

Photo-bromination of Glucopyranose Derivatives

Photo-bromination of fully protected glucopyranose derivatives offers a regioselective route to C-5 halogenated intermediates, which can be converted to this compound. The photo-bromination of penta-O-benzoyl-β-D-glucopyranose using bromine has been shown to produce the corresponding 5-bromo derivative in good yields. rsc.org The α-anomer of the same starting material also undergoes this reaction, albeit less efficiently, to yield a crystalline 5-bromide. rsc.org Subsequent hydrolysis of the 5-bromo derivative leads to the formation of this compound tetrabenzoate. rsc.org This tetrabenzoate derivative exists as a cyclic hydrate (B1144303) and readily reacts with alcohols and thiols. rsc.org This method provides a viable pathway to various this compound derivatives and has also been explored as a route to α-L-idopyranosides. rsc.orgcapes.gov.br

Oxidation-Mediated Syntheses, Including Chromic Acid Oxidation

Oxidation of specific hydroxyl groups in suitably protected hexose (B10828440) precursors is a direct method for the synthesis of this compound. Chromic acid has been effectively used as an oxidizing agent in this context. For instance, the oxidation of 6-deoxy- and 6,7-dideoxy-l-ido derivatives with chromic acid results in the formation of the corresponding 5-keto derivatives in high yields. researchgate.net This demonstrates the utility of chromic acid for the selective oxidation of the C-5 hydroxyl group in certain carbohydrate derivatives. In some synthetic sequences, chromic acid has been used to selectively oxidize the 5-hydroxyl group over the 3-hydroxyl group in furanose derivatives. researchgate.net Other oxidation reagents have also been explored; for example, o-iodoxybenzoic acid (IBX) has been used for the efficient oxidation of the free hydroxyl group in D-glucono-1,5-lactone derivatives to the corresponding keto derivatives. researchgate.net

Stereoselective Access from Specific Hexose Precursors (e.g., D-Glucose, D-Galactose, D-Mannose)

The stereoselective synthesis of this compound and its derivatives from abundant hexoses like D-glucose, D-galactose, and D-mannose is a cornerstone of its preparation. These syntheses often require multi-step sequences involving protection, epimerization, and oxidation to control the stereochemistry at various chiral centers.

One approach starting from methyl β-D-galactopyranoside involves an epoxidation/methanolysis of a 4-deoxy-α-L-threo-hex-4-enopyranoside intermediate to generate bis-glycosides of the target dicarbonyl sugar. researchgate.net The diastereoselectivity and regioselectivity of the epoxidation and solvolysis steps are crucial in this pathway. researchgate.net Another strategy begins with lactose (B1674315), an inexpensive and readily available disaccharide. The transformation of a lactose-derived bis-glycoside into partially protected derivatives of D-xylo-aldohexos-5-ulose has been reported, highlighting the influence of protecting groups and the stereochemistry of the starting material on the reaction outcomes. core.ac.uk

The intramolecular aldol (B89426) condensation of aldohexos-5-ulose derivatives, which can be prepared from D-glucose, has been studied as a route to inositols, with this compound as a key intermediate. d-nb.infobeilstein-journals.org The biomimetic conversion of D-xylo-aldohexos-5-ulose derivatives into myo-inositol derivatives has been demonstrated through a two-step sequence of condensation and stereoselective reduction. d-nb.info The synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate from D-mannose also showcases a substrate-controlled establishment of stereochemistry, a principle applicable to the synthesis of related keto-sugars. rsc.org

Enzymatic Synthesis and Biocatalytic Pathways

Enzymatic methods offer a high degree of specificity and are increasingly being explored for the synthesis of complex carbohydrates like this compound.

Biocatalytic Routes Involving Sugar Nucleotide Epimerases

Sugar nucleotide epimerases are enzymes that catalyze the reversible epimerization of sugar nucleotides, which are activated forms of sugars used in biosynthesis. These enzymes represent a potential biocatalytic route for the synthesis of rare sugars. A promiscuous CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus has been discovered, which is capable of promoting C-2 epimerization in various nucleotide-activated forms of D-glucose, leading to the corresponding D-mannose derivatives. asm.orgnih.gov While not a direct synthesis of this compound, this enzyme demonstrates the potential of epimerases to modify the stereochemistry of hexoses. asm.orgnih.gov The reconstitution of the dTDP-L-daunosamine biosynthetic pathway in vitro, which involves a 3,5-epimerase, further illustrates the utility of these enzymes in generating diverse sugar structures from a common intermediate like dTDP-4-keto-6-deoxy-D-glucose. acs.org The study of these enzymes expands the toolbox for carbohydrate synthesis and may lead to future biocatalytic routes to this compound. asm.orgresearchgate.net

Data Tables

Table 1: Chemical Synthesis Approaches to this compound

| Method | Starting Material(s) | Key Reagents/Steps | Product(s) | Reference(s) |

|---|---|---|---|---|

| In Situ Epoxidation and Hydrolysis | 6-Deoxyhex-5-enopyranosides | Epoxidation, in situ hydrolysis | Protected this compound derivatives | researchgate.net, nih.gov |

| Photo-bromination | Penta-O-benzoyl-β-D-glucopyranose | Bromine, light, hydrolysis | This compound tetrabenzoate | rsc.org |

| Chromic Acid Oxidation | 6-Deoxy-l-ido derivatives | Chromic acid | 5-Keto derivatives | researchgate.net |

| Stereoselective Synthesis | Methyl β-D-galactopyranoside | Epoxidation/methanolysis | Bis-glycosides of this compound | researchgate.net |

| Stereoselective Synthesis | Lactose | Multi-step transformation | Partially protected D-xylo-aldohexos-5-ulose | core.ac.uk |

Table 2: Enzymatic Reactions Relevant to Hexose Modification

| Enzyme | Source Organism | Reaction Catalyzed | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| CDP-tyvelose 2-epimerase | Thermodesulfatator atlanticus | C-2 Epimerization | CDP-D-glucose | CDP-D-mannose | asm.org, nih.gov |

| DnmU (3,5-epimerase) | Streptomyces peucetius | 3,5-Epimerization | dTDP-3-amino-2,3,6-trideoxy-D-threo-hexopyranos-4-ulose | dTDP-3-amino-2,3,6-trideoxy-L-threo-hexopyranos-4-ulose | acs.org |

Theoretical Enzymatic Formations within Metabolic Interconversions

This compound, also known as 5-ketoglucose, is considered a plausible intermediate in key metabolic pathways, particularly in the biosynthesis of inositols. figshare.comnih.gov One theoretical pathway involves the enzymatic manipulation of nucleotide sugars. For instance, the conversion of UDP-D-glucose to UDP-D-galactose is a reversible 4-epimerization that proceeds through a 4-oxo intermediate, UDP-D-xylo-hexopyranos-4-ulose. agriculturejournals.cz While this is a 4-ulose, similar enzymatic oxidations at the C-5 position are hypothesized. The chemical synthesis of this compound 6-phosphate was undertaken specifically because it is a putative intermediate in the biological conversion of D-glucose 6-phosphate to myo-inositol. acs.org The biomimetic synthesis of myo-inositol from this compound derivatives further supports its potential role in natural metabolic routes. beilstein-journals.orgresearchgate.net

Derivatization and Controlled Functionalization Strategies

Synthesis of Protected this compound Derivatives

The synthesis of this compound and its derivatives is often achieved from other readily available carbohydrates. A notable method involves the in situ hydrolysis of epoxides derived from 2,3,4-tri-O-protected-6-deoxyhex-5-enopyranosides, which yields protected this compound derivatives in moderate to high yields. figshare.comnih.govnih.gov These products typically adopt a bicyclic 1,6-anhydropyranos-5-ulose structure in solution. nih.gov Another approach starts from lactose, transforming it into partially protected derivatives of D-xylo-aldohexos-5-ulose. core.ac.uk Additionally, photo-bromination of penta-O-benzoyl-β-D-glucopyranose can yield a 5-bromo derivative, which upon hydrolysis, gives this compound tetrabenzoate. researchgate.net The 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-hexofuranos-5-ulose has also been identified as a convenient precursor for preparing the un-protected this compound. researchgate.net

| Starting Material | Key Reaction Step | Product | Reference |

| 2,3,4-tri-O-protected-6-deoxyhex-5-enopyranosides | In situ epoxidation and hydrolysis | Protected this compound | figshare.com, nih.gov |

| Lactose | Epimerization methods on protected lactose derivatives | Partially protected D-xylo-aldohexos-5-ulose | core.ac.uk |

| Penta-O-benzoyl-β-D-glucopyranose | Photo-bromination followed by hydrolysis | This compound tetrabenzoate | researchgate.net |

| 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-hexofuranos-5-ulose | Deprotection | This compound | researchgate.net |

Reductive Amination for Iminosugar and Aza Sugar Analogues

This compound is a valuable precursor for the synthesis of iminosugars and aza sugars, which are potent glycosidase inhibitors. nih.gov The key transformation is a double reductive amination. This method provides a direct and relatively short synthesis of important iminosugars like 1-deoxynojirimycin (DNJ). figshare.comnih.govmolaid.com The reaction of this compound (referred to as 5-keto-D-glucose) with benzhydrylamine and a reducing agent like NaCNBH3 results in a piperidine (B6355638) ring, yielding a 96:4 mixture that favors the D-gluco isomer, a derivative of DNJ. molaid.com This cyclization can also be used to create more complex structures. For example, reacting this compound with the terminal amino group of α-N-Boc-lysine methyl ester via double reductive amination produces a 4:1 mixture of an N-alkylated 1-deoxynojirimycin derivative and its L-ido epimer. nih.gov

| Reactant | Amine Source | Major Product | Reference |

| This compound | Benzhydrylamine | D-gluco piperidine (DNJ derivative) | molaid.com |

| This compound | α-N-Boc-lysine methyl ester | (1'R)-N-methoxycarbonyl-(1-N-Boc-amino)pentyl-1-deoxynojirimycin | nih.gov |

Intramolecular Aldol Condensation Reactions for Cyclitol Formation

The dicarbonyl nature of this compound derivatives makes them ideal substrates for intramolecular aldol condensation, a powerful method for forming cyclic structures like cyclitols and inositols. beilstein-journals.orgresearchgate.net This reaction involves treating the hexos-5-ulose derivative with a base, which catalyzes the formation of a new carbon-carbon bond between C-1 and C-6, leading to a six-membered ring. libretexts.org The study of the intramolecular aldol condensation of D-xylo-aldohexos-5-ulose derivatives has shown that only one of the four possible inosose (ketocyclitol) intermediates is isolated in reasonable yields (30–38%). beilstein-journals.orgresearchgate.net Subsequent stereoselective reduction of this inosose allows for the synthesis of specific inositol isomers. beilstein-journals.org Notably, the two-step sequence of aldol condensation followed by reduction with sodium triacetoxyborohydride (B8407120) represents a biomimetic synthesis of myo-inositol. beilstein-journals.orgresearchgate.net This sugar-based pathway provides enantiomerically pure and selectively protected inositols directly. beilstein-journals.org

Formation of Septanoside (Seven-Membered Ring Saccharide) Derivatives

In addition to forming five- and six-membered rings, derivatives of this compound have been involved in the formation of less common seven-membered ring saccharides, known as septanosides. nih.govacs.org During studies on the reactions of hexos-5-uloses, which were themselves generated from the prolonged epoxidation of 6-deoxyhex-5-enopyranosides, septanoside derivatives were isolated in some cases. nih.govacs.orgresearchgate.net The formation of these seven-membered rings highlights the diverse reactivity of the this compound scaffold, offering pathways to expanded ring systems that are of interest for exploring novel carbohydrate conformations and biological activities. acs.orgresearchgate.net

Structural Elucidation and Conformational Analysis

Isomeric Composition and Equilibrium in Aqueous Solution

When dissolved in an aqueous medium, D-xylo-Hexos-5-ulose establishes a complex equilibrium, existing as a mixture of at least six isomeric forms and one anhydro form. tandfonline.comresearchgate.net This intricate balance is a consequence of the molecule's dual carbonyl functionality—an aldehyde and a ketone—which allows for the formation of various cyclic hemiacetals. tandfonline.com

The isomeric distribution of this compound in an aqueous (D₂O) solution has been meticulously studied. tandfonline.comresearchgate.net The major components of this equilibrium are detailed below.

Pyranose Anomers

The most abundant isomer in the aqueous mixture is a pyranose structure. tandfonline.comresearchgate.net Specifically, the 1R,5R-D-xylo-hexopyranos-5-ulose anomer is the dominant species, accounting for a significant portion of the equilibrium mixture. tandfonline.comresearchgate.net A less prevalent pyranose anomer is also present in a small quantity. tandfonline.com

Anhydro Isomers

A notable component of the isomeric mixture is an anhydro structure, specifically 1,6-anhydropyranos-5-ulose. tandfonline.comfigshare.com This bicyclic form arises from an intramolecular condensation and is the second most abundant isomer after the primary pyranose form. tandfonline.comresearchgate.net

Hydrated Acyclic Aldehyde Forms

The equilibrium also includes hydrated acyclic aldehyde forms. researchgate.net One such identified structure is the 1-aldehydrol β-5,2-furanose. tandfonline.com Another minor isomer is suggested to be the α-anomer of this hydrated furanose structure. tandfonline.comresearchgate.net

Isomeric Composition of this compound in Aqueous Solution

| Isomer | Structure | Percentage in Mixture (%) |

| Pyranose Anomer | 1R,5R-D-xylo-hexopyranos-5-ulose | 67% tandfonline.comresearchgate.net |

| Anhydro Isomer | 1S,5S-1,6-anhydro-D-xylo-hexopyranos-5-ulose | 18% tandfonline.comresearchgate.net |

| Other Isomers | α and β-1,4-furanose, 1-aldehydrol β-5,2-furanose, and its α-anomer | <15% tandfonline.comresearchgate.net |

Advanced Spectroscopic Characterization Techniques

The precise identification and quantification of the various isomers of this compound in solution have been made possible through the application of sophisticated spectroscopic methods.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Isomer Identification and Quantification

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural assignment of the different forms of this compound. tandfonline.comresearchgate.net Both ¹H and ¹³C NMR studies, conducted in aqueous (D₂O) solution, have been instrumental in this process. tandfonline.comresearchgate.netresearchgate.net

The structural assignment for each isomer is based on a detailed analysis of the high-field ¹H and ¹³C NMR spectra of the mixture. tandfonline.com Techniques such as phase-sensitive COSY and ¹³C-¹H correlated spectral plots are employed to make definitive assignments of chemical shifts and coupling constants for each isomeric form. tandfonline.com For instance, experimentally determined J(C-1,H-1) values have been crucial in confirming the assigned structures of the isomers. tandfonline.comresearchgate.net

The quantitative analysis of the isomeric mixture is also achieved through NMR. By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, the relative abundance of each form at equilibrium can be determined. tandfonline.comresearchgate.net This has allowed for the precise quantification of the dominant pyranose anomer, the anhydro isomer, and the various furanose and hydrated forms. tandfonline.comresearchgate.net

X-ray Crystallographic Methods for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The method involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, a detailed model of the electron density, and thus the atomic structure of the molecule, can be constructed. This provides accurate information on bond lengths, bond angles, and stereochemistry.

In the context of this compound, direct structural analysis by single-crystal X-ray diffraction is significantly hampered by the nature of the compound itself. Research has shown that this compound is typically isolated as an amorphous solid, not in a crystalline form suitable for diffraction studies. researchgate.net Its inherent instability and tendency to exist in a complex equilibrium of isomeric forms in solution and as a non-ordered solid prevent the growth of high-quality single crystals required for this technique.

Consequently, the solid-state structure of this compound is often confirmed through indirect methods. This involves chemically converting the compound into a stable, crystalline derivative, which can then be analyzed by X-ray crystallography. For instance, the structure of this compound has been unequivocally confirmed through the crystallographic analysis of its reaction products, such as its reduction to D-glucitol and L-iditol or its intramolecular aldol (B89426) condensation product, myo-inosose-2. researchgate.net The well-defined structures of these derivatives provide definitive proof of the constitution and stereochemistry of the parent dicarbonyl sugar.

Furthermore, studies on protected forms of the compound have revealed that they can adopt a bicyclic 1,6-anhydropyranos-5-ulose structure. nih.govfigshare.com While these derivatives are more constrained and potentially more amenable to crystallization, specific crystallographic data for the 1,6-anhydro derivative of this compound is not widely reported. The structures of related hexos-5-uloses and their epoxides have, however, been successfully established using X-ray crystallographic methods, underscoring the technique's vital role in the characterization of this class of carbohydrates, even if direct analysis of the primary compound is not feasible. researchgate.netacs.org

Table 1: Application of X-ray Crystallography in the Study of this compound

| Subject of Analysis | Crystallographic Feasibility | Method of Confirmation | Key Findings |

|---|---|---|---|

| Free this compound | Not feasible | Indirect | Isolated as an amorphous solid, precluding single-crystal X-ray diffraction. researchgate.net |

| Crystalline Derivatives | Feasible | Direct | Structure confirmed by analysis of crystalline products like myo-inosose-2. researchgate.net |

Theoretical and Computational Approaches to Conformational Dynamics

Theoretical and computational chemistry provide powerful tools for investigating the conformational dynamics of flexible molecules like this compound, which can exist as an equilibrium of multiple forms (tautomers) in solution, including open-chain, pyranose, and furanose structures. These methods can predict the relative stabilities of different conformers and model the transitions between them, offering insights that are often difficult to obtain through experimental means alone.

Key computational methods applied to carbohydrate analysis include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. DFT calculations are used to determine the electronic structure of a molecule, allowing for the accurate prediction of the energies of various conformations. This helps to identify the most stable (lowest energy) chair, boat, or twist-boat conformers of the pyranose ring or the envelope and twist forms of the furanose ring. For example, computational calculations have been successfully used to rationalize the observed tautomeric equilibria in related 4-deoxy-hexos-5-uloses. researchgate.net

Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of molecular behavior in solution. bnl.gov By simulating the interactions between the sugar and solvent molecules, MD can reveal the preferred solution-state conformations and the pathways of conformational change. While comprehensive computational studies focused specifically on this compound are limited, the principles are well-established from research on analogous compounds. For instance, computational analysis of a derivative of the stereoisomeric L-lyxo-hexos-5-ulose was used to determine its preferred conformation in water. researchgate.net Similarly, conformational analysis of related hexose (B10828440) derivatives has shown that substitutions on the ring can significantly influence the conformational preferences, a phenomenon that can be effectively modeled and rationalized using computational approaches. cdnsciencepub.com

These theoretical methods are invaluable for interpreting experimental data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating theoretical NMR parameters for different conformers and comparing them to experimental values, researchers can deduce the predominant species in solution and gain a deeper understanding of the complex conformational landscape of this compound.

Table 2: Theoretical and Computational Methods for Conformational Analysis

| Method | Principle | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Solves the electronic structure of a molecule to calculate the energy and properties of different conformers. | Predicts the relative stability of pyranose (chair, boat) and furanose (envelope, twist) forms. researchgate.net |

| Molecular Dynamics (MD) | Simulates the physical motions of atoms and molecules over time based on a force field. bnl.gov | Models the dynamic behavior in solution, including conformational transitions and interactions with solvent. |

Biochemical Pathways and Biological Roles

Substrate and Product in Enzymatic Reactions

Involvement in Glycosylation Processes and Glycosidase Activity

D-xylo-Hexos-5-ulose is recognized as a valuable intermediate in the synthesis of molecules that inhibit glycosidases, enzymes that play a crucial role in glycosylation and other carbohydrate-processing events. researchgate.net For instance, it is a synthetic precursor to deoxymannojirimycin, a well-known glycoprocessing inhibitor. researchgate.net The synthesis of such inhibitors from intermediates like this compound underscores its indirect but significant role in the study and modulation of glycosylation pathways. researchgate.net The investigation of sugar derivatives, some prepared from hexos-5-ulose precursors, against various glycosidases has identified compounds with inhibitory activity in the micromolar range, highlighting the potential of this structural scaffold in developing enzyme inhibitors. researchgate.net

Interactions with Carbohydrate-Processing Enzymes

The unique structure of hexos-5-uloses makes them and their analogues useful tools for investigating the mechanisms of carbohydrate-processing enzymes. Many of these enzymes function by stabilizing positive charges that develop at various positions on the sugar ring during catalysis. researchgate.net Substrate analogues derived from hexos-5-uloses, such as those where a hydrogen is replaced by an electron-withdrawing fluorine atom, can alter the electron density at these critical positions. researchgate.net This modification makes them effective mechanistic probes to study transition-state charge development in several enzyme-catalyzed reactions. researchgate.net The utility of this compound as an intermediate for these molecular probes provides a pathway to better understand the intricate workings of enzymes that build and break down complex carbohydrates. researchgate.net

Potential Roles in Microbial Metabolism and Carbohydrate Diversification

In the microbial world, this compound and structurally similar keto-sugars contribute to the vast diversity of carbohydrate structures, playing roles in cellular architecture and metabolic pathways.

Modifications of Bacterial Lipopolysaccharides

While this compound itself is not a direct component, a closely related derivative, 2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose, has been identified as a key structural element in the O-specific polysaccharides of several Gram-negative bacteria. nih.govresearchgate.netresearchgate.net This 4-keto hexose (B10828440) is a component of the lipopolysaccharide (LPS) of the marine bacterium Pseudoalteromonas rubra ATCC 29570T. nih.govresearchgate.net The presence of this and other uncommon sugars in bacterial O-antigens contributes to their immense structural diversity, which is crucial for bacterial survival and adaptation to different environments. nih.govresearchgate.net The biosynthetic pathway leading to 2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose likely involves a series of enzymatic modifications of a more common sugar precursor, showcasing a mechanism for carbohydrate diversification. It is suggested to be a biosynthetic precursor to other sugars, such as quinovosamine (QuiNAc), where the gene for the reductase that converts the 4-keto sugar has been inactivated in some bacteria. nih.gov Other bacteria, including Vibrio ordalii and Flavobacterium columnare, also incorporate this 4-keto sugar into their polysaccharides. nih.govresearchgate.net

Microbial Transformation Pathways

This compound serves as a branching point in metabolism, leading to the formation of other significant biomolecules. A key transformation is its intramolecular aldol (B89426) condensation to form inososes, which are direct precursors to inositols. d-nb.infobeilstein-journals.org This reaction elucidates the biosynthetic link between D-glucose and myo-inositol, with this compound acting as a crucial intermediate. d-nb.infobeilstein-journals.org This biomimetic conversion highlights a metal-free carbocyclization strategy that is significant in understanding natural biosynthetic pathways. d-nb.info

In a broader context of microbial carbohydrate metabolism, related keto-uloses undergo specific enzymatic transformations. For example, 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU), a product of alginate degradation by lyases in Pseudomonas species, is reduced by an NADPH-dependent reductase to 2-keto-3-deoxy-D-gluconate (KDG). nih.gov KDG is then phosphorylated and cleaved by an aldolase (B8822740) to yield pyruvate (B1213749) and glyceraldehyde 3-phosphate, feeding into central metabolism. nih.gov Similarly, 5-keto-4-deoxy-galacturonate is converted by an isomerase and an NADH-dependent reductase to KDG in bacteria like Erwinia chrysanthemi. nih.gov These pathways illustrate common strategies used by microbes to channel complex or modified sugars into core metabolic routes.

Advanced Research Applications and Methodological Contributions

Precursor in the Development of Glycosidase Inhibitors

D-xylo-Hexos-5-ulose has emerged as a key precursor in the synthesis of iminosugars, a class of compounds known for their potent glycosidase inhibitory activity. These inhibitors have significant therapeutic potential in the management of various diseases, including diabetes, viral infections, and lysosomal storage disorders.

Synthesis of Deoxynojirimycin and Deoxymannojirimycin Analogues

This compound is a recognized synthetic precursor to 1-deoxynojirimycin (B1663644), a potent α-glucosidase inhibitor. universityofgalway.ienih.gov The synthetic strategy often involves the reductive amination of the ketone at the C-5 position, followed by cyclization to form the characteristic piperidine (B6355638) ring of the deoxynojirimycin scaffold. This approach allows for the introduction of various substituents on the nitrogen atom, leading to a diverse range of analogues with tailored biological activities.

Furthermore, the epimer of this compound, D-lyxo-hexos-5-ulose, serves as a direct precursor to deoxymannojirimycin. tudublin.ienih.govacs.org The synthesis of D-lyxo-hexos-5-ulose can be achieved from this compound, thus providing an indirect route to deoxymannojirimycin and its derivatives. The ability to access both epimeric forms of the hexos-5-ulose allows for the synthesis of a wide array of stereochemically diverse iminosugar analogues, which is crucial for exploring their structure-activity relationships.

A variety of analogues of both deoxynojirimycin and deoxymannojirimycin have been synthesized using these hexos-5-ulose precursors. These synthetic efforts have focused on modifying the alkyl chain on the nitrogen atom, as well as altering the stereochemistry at different chiral centers to investigate the impact on enzyme binding and inhibitory potency.

Design and Synthesis of Structure-Activity Relationship (SAR) Probes for Enzyme Inhibition

The inherent reactivity of the ketone group in this compound, coupled with its chiral scaffold, makes it an attractive starting material for the design and synthesis of probes to study enzyme-ligand interactions. While direct examples of this compound being used to create Structure-Activity Relationship (SAR) probes are not extensively detailed in the reviewed literature, its role as a precursor to iminosugar libraries is fundamental to SAR studies. By systematically modifying the structure of the deoxynojirimycin or deoxymannojirimycin core, researchers can elucidate the key structural features required for potent and selective enzyme inhibition. This information is invaluable for the rational design of next-generation glycosidase inhibitors with improved therapeutic profiles.

Application as a Chiral Auxiliary in Stereoselective Organic Synthesis

The use of this compound as a chiral auxiliary in stereoselective organic synthesis is not a widely documented application in the available scientific literature. While carbohydrates, in general, are recognized as valuable chiral pool starting materials, the specific application of this compound to control the stereochemical outcome of reactions on an attached achiral substrate has not been extensively explored or reported.

Contribution to the Synthesis of Enantiomerically Pure Inositols and their Derivatives

This compound plays a significant role in the chemical synthesis of enantiomerically pure inositols, a class of polyols with important biological functions. The cyclization of this compound, typically under basic conditions, can lead to the formation of scyllo- and myo-inositols. nih.gov This intramolecular aldol-type condensation provides a powerful method for constructing the cyclohexane (B81311) ring of the inositol (B14025) core with defined stereochemistry.

The stereochemical outcome of the cyclization can be influenced by the reaction conditions, allowing for the selective synthesis of different inositol isomers. This methodology has been instrumental in accessing these complex molecules from readily available starting materials like D-glucose, from which this compound can be derived. Furthermore, derivatives of L-lyxo-hexos-5-ulose, the L-epimer of this compound, have been shown to undergo diastereoselective intramolecular aldol (B89426) cyclization to produce derivatives of D-chiro-inositol. nih.gov This highlights the versatility of the hexos-5-ulose scaffold in accessing a range of biologically relevant inositol isomers and their derivatives.

Methodological Advancements in Carbohydrate Analysis and Characterization

The scientific literature does not extensively report on the specific role of this compound in the development of new methodological advancements in carbohydrate analysis and characterization. While the synthesis and reactions of this compound are well-documented, its application as a standard or tool in analytical techniques has not been a primary focus of the available research.

Role in Expanding the Toolbox of Carbohydrate Synthesis

This compound and its derivatives have contributed to the expansion of the synthetic carbohydrate chemistry toolbox by providing access to novel and complex carbohydrate structures. The unique reactivity of the 5-keto position allows for a range of chemical transformations that are not possible with more common monosaccharides. For instance, the preparation of partially protected derivatives of D-xylo- and L-lyxo-aldohexos-5-ulose from lactose (B1674315) demonstrates the potential for utilizing abundant disaccharides as starting materials for the synthesis of these valuable intermediates. researchgate.net

Q & A

Q. What are the established synthetic routes for D-xylo-Hexos-5-ulose, and how do reaction conditions influence yield and stereochemistry?

this compound is synthesized via epoxidation of 6-deoxyhex-5-enopyranosides followed by hydrolysis. Prolonged reaction times during epoxidation lead to the formation of 1,5-dicarbonyl derivatives, which are precursors to septanoside derivatives. NMR and X-ray crystallography are critical for structural confirmation . Alternative routes include base-promoted aldol condensation of aldohexos-5-uloses, which avoids metal catalysts and enables access to inositol derivatives after reduction . Reaction conditions (e.g., temperature, solvent polarity) significantly impact stereoselectivity and intermediate stability, particularly in aminocyclization reactions .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Structural characterization relies on 1H NMR for stereochemical assignment, X-ray crystallography for absolute configuration determination, and polarimetry for optical rotation analysis. For example, the cyclic iminium intermediates in aminocyclization reactions are distinguished via NMR chemical shifts, which correlate with steric effects and ring size (5- vs. 6-membered intermediates) . Mass spectrometry further confirms molecular weight and purity.

Q. What are the primary applications of this compound in carbohydrate chemistry?

The compound serves as a key intermediate in synthesizing inositols (via aldol condensation and reduction) and aza sugars (e.g., 1,5-iminoglucitols for glycosidase inhibition) . Its 1,5-dicarbonyl structure enables cyclization reactions to generate seven-membered septanoside rings, which are rare in natural saccharides .

Advanced Research Questions

Q. How do steric and electronic factors influence stereochemical outcomes in this compound derivatization?

Stereoselectivity in aminocyclization reactions is governed by steric hindrance from protecting groups and the stability of cyclic intermediates. For instance, bulky substituents on amine partners favor the formation of D-galacto over D-gluco stereoisomers due to conformational strain in 6-membered iminium intermediates. This contrasts with D-xylo-hexos-4-ulose derivatives, where 5-membered intermediates dominate . Computational studies (e.g., DFT calculations) could further elucidate transition-state energetics.

Q. What methodological challenges arise in purifying this compound derivatives, and how can they be mitigated?

Chromatographic purification of pyrrolidine diastereoisomers (e.g., from aminocyclization) is complicated by similar polarities. Silica gel chromatography often yields partial separation, necessitating acetylation to enhance resolution in NMR or alternative techniques like HPLC with chiral columns . Derivatization (e.g., perbenzoylation) may improve crystallinity for X-ray analysis .

Q. How do this compound-based inhibitors interact with enzymes like aldose reductase (ALR2) or α-glucosidase (AG)?

Structure-activity relationship (SAR) studies reveal that substituent positioning (e.g., hydroxyl groups) affects binding to ALR2’s active site. For example, compound 17b (a D-galacto derivative) reduces oxidative stress in hyperglycemic 661w cells by inhibiting ALR2-mediated ROS production. Competitive inhibition assays and molecular docking are used to map interactions .

Q. What contradictions exist in reported synthetic yields of this compound derivatives, and how might they be resolved?

Yields for aminocyclization reactions range from 37–50%, lower than earlier reports. Contradictions arise from differences in amine nucleophilicity, solvent effects, and intermediate stability. Systematic optimization (e.g., varying protecting groups or using Lewis acid catalysts) could reconcile discrepancies .

Q. How can this compound be leveraged in developing bifunctional enzyme inhibitors or probes?

Fluorescently tagged derivatives (e.g., dansyl-capped N-substituents) enable real-time tracking of glycosidase activity in cellular models. Such probes are designed by modifying the N-alkyl chain to balance lipophilicity and enzyme affinity, as seen in inhibitors targeting lysosomal β-glucosidase .

Methodological Considerations

- Data Analysis : Report yields, optical rotations, and NMR shifts in tabular format (e.g., Table 1-SI in ). Use error margins for reproducibility (e.g., ±2°C for polarimetry).

- Experimental Design : Include controls for stereochemical assignment (e.g., comparing synthetic intermediates to known standards via TLC co-spotting) .

- Contradiction Resolution : Replicate prior protocols with strict adherence to reaction conditions (e.g., inert atmosphere, moisture-free solvents) to isolate variables affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.